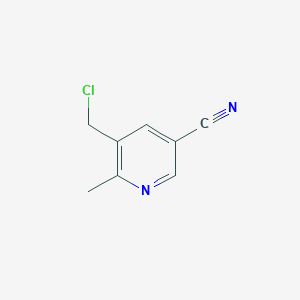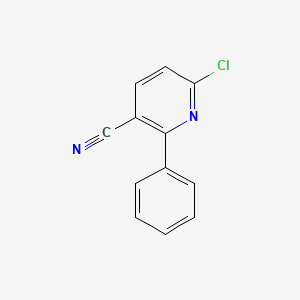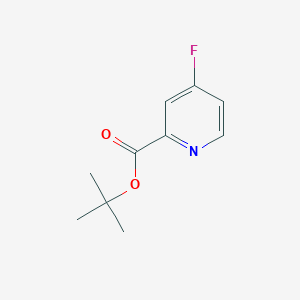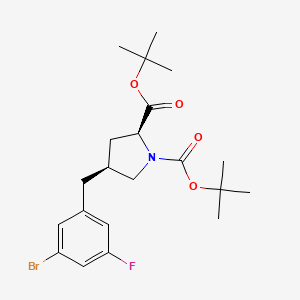
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group containing bromine and fluorine atoms. The tert-butyl groups attached to the carboxylate moieties provide steric hindrance, which can influence the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Benzyl Group: The benzyl group containing bromine and fluorine can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Protection of Carboxylate Groups: The carboxylate groups are protected using tert-butyl groups through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., solvent, temperature).
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dehalogenated benzyl derivatives.
Substitution: Benzyl derivatives with new functional groups (e.g., amines, ethers).
Aplicaciones Científicas De Investigación
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Di-tert-butyl (2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate: Lacks the bromine and fluorine atoms, which can influence its reactivity and biological activity.
Di-tert-butyl (2S,4S)-4-(3-chloro-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Uniqueness: Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination can enhance its reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H29BrFNO4 |
|---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
ditert-butyl (2S,4S)-4-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H29BrFNO4/c1-20(2,3)27-18(25)17-10-14(7-13-8-15(22)11-16(23)9-13)12-24(17)19(26)28-21(4,5)6/h8-9,11,14,17H,7,10,12H2,1-6H3/t14-,17-/m0/s1 |
Clave InChI |
NDBHAKRNGYQZHE-YOEHRIQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


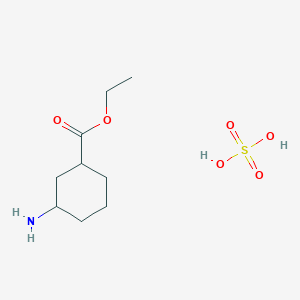
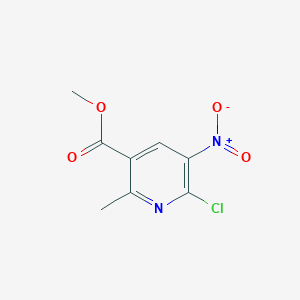
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
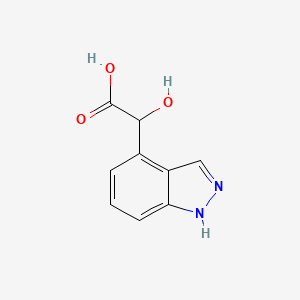
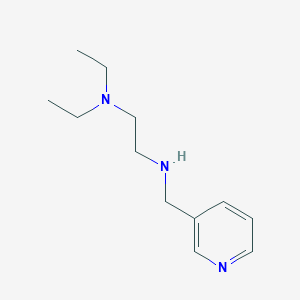
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
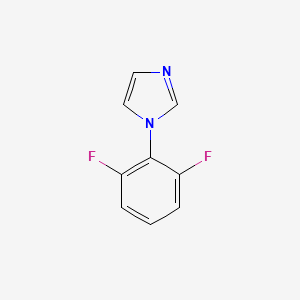
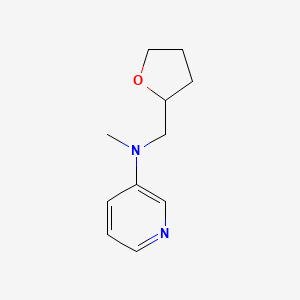
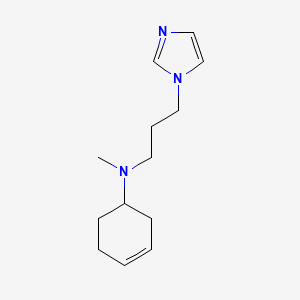
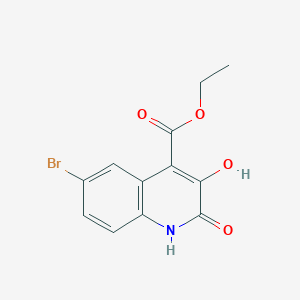
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
